

Application Notes and Protocols for Evaluating Nitric Oxide Release from Molsidomine

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Compound of Interest

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These application notes provide a comprehensive guide to the techniques used for evaluating the release of nitric oxide (NO) from the pro-drug molsidomine and its active metabolite, SIN-1. Detailed protocols for the principal analytical methods are provided, along with a summary of quantitative data to facilitate experimental design and data interpretation.

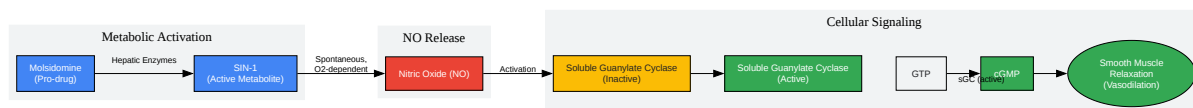
Introduction to Molsidomine and Nitric Oxide Release

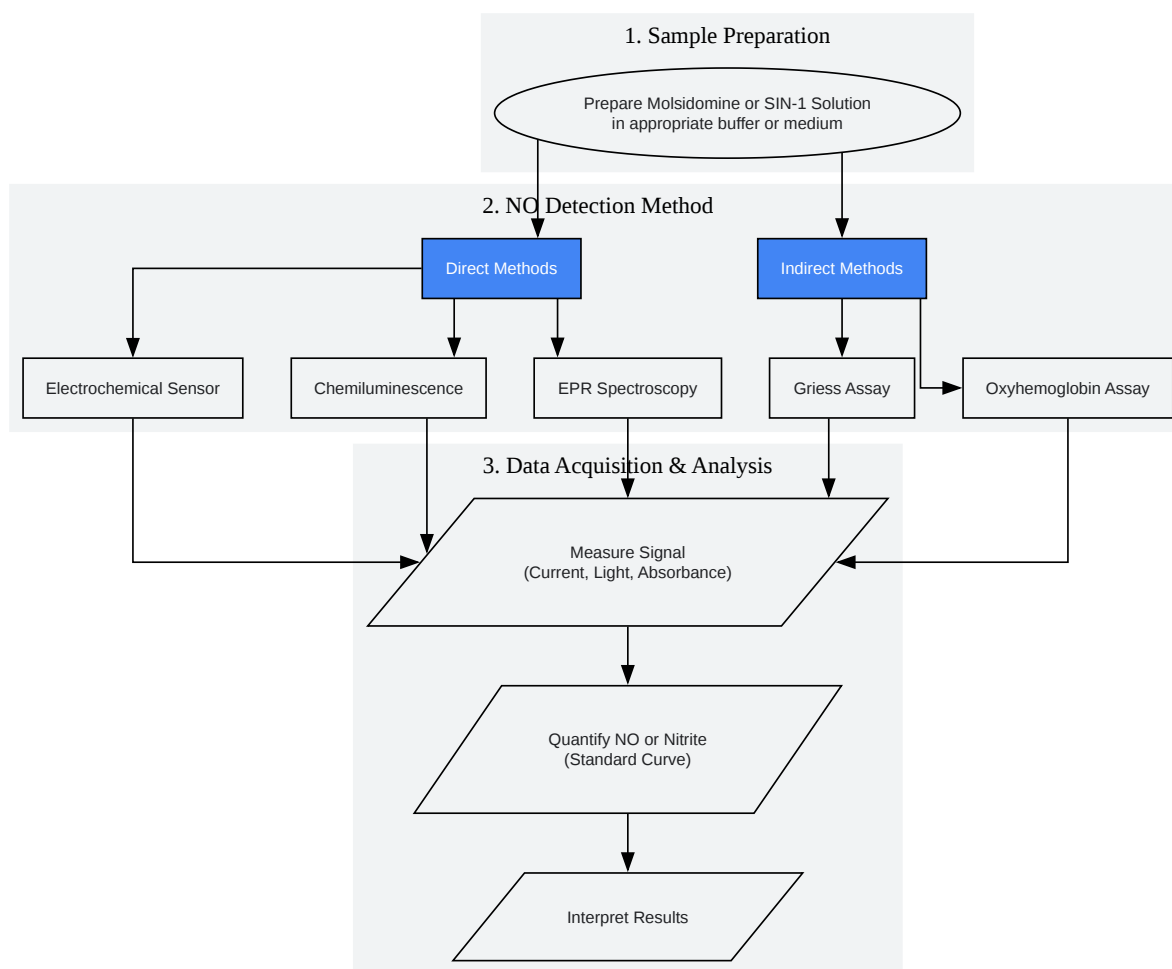
Molsidomine is a cardiovascular drug used in the treatment of angina pectoris.[1] It is a pro-drug that is enzymatically converted in the liver to its active metabolite, 3-morpholinosydnonimine (SIN-1).[2][3] SIN-1 is inherently unstable and undergoes spontaneous, non-enzymatic degradation to release nitric oxide (NO).[2][4] This process is dependent on the presence of oxygen.[1][4] The released NO then activates soluble guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP), which ultimately results in vasodilation and inhibition of platelet aggregation.[2][5]

The evaluation of NO release from molsidomine (via SIN-1) is crucial for understanding its pharmacological activity, developing new formulations, and conducting preclinical and clinical research. This document outlines the primary direct and indirect methods for quantifying this NO release.

Signaling Pathway of Molsidomine-Induced Vasodilation

The mechanism of action of molsidomine involves a cascade of events beginning with its metabolic activation and culminating in smooth muscle relaxation.





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